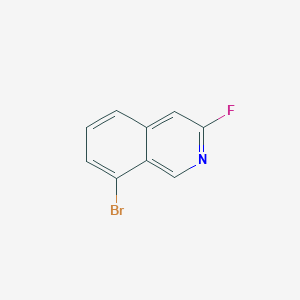
1-(3-Furylmethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Furylmethyl)guanidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a furylmethyl group attached to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Furylmethyl)guanidine typically involves the reaction of furylmethylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine structure . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Furylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylguanidine oxides, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
1-(3-Furylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(3-Furylmethyl)guanidine involves its interaction with specific molecular targets. It acts as an agonist of the nicotinic acetylcholine receptor, affecting synaptic transmission in the central nervous system. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure.
Imidacloprid: Another neonicotinoid with a different substituent on the guanidine moiety.
Thiamethoxam: A neonicotinoid with a distinct chemical structure but similar mode of action
Uniqueness: 1-(3-Furylmethyl)guanidine is unique due to its specific furylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-(furan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N3O/c7-6(8)9-3-5-1-2-10-4-5/h1-2,4H,3H2,(H4,7,8,9) |
Clé InChI |
MBKJGOOHZHPPDF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


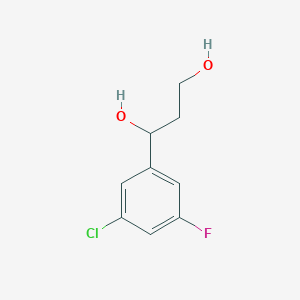

![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)

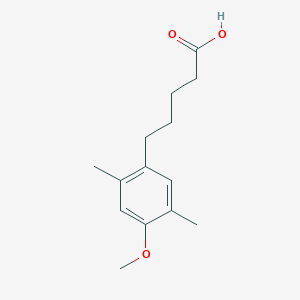
![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
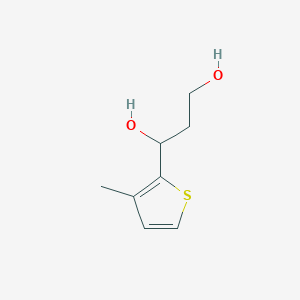
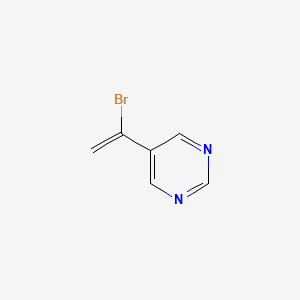


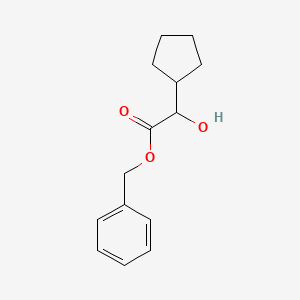
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
